Tert-butyl-N,N-dichlorocarbamate

Description

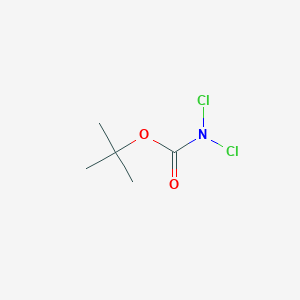

Structure

3D Structure

Properties

Molecular Formula |

C5H9Cl2NO2 |

|---|---|

Molecular Weight |

186.03 g/mol |

IUPAC Name |

tert-butyl N,N-dichlorocarbamate |

InChI |

InChI=1S/C5H9Cl2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3 |

InChI Key |

DOHXBLAOIGLSPF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N(Cl)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)N(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl N,n Dichlorocarbamate

Historical and Contemporary Approaches to Preparation

The methods for N-chlorination have transitioned from using hazardous and unstable reagents to more practical and safer protocols. This progression reflects a continuous effort to develop more robust and efficient synthetic routes.

Historically, the synthesis of N-chloroamides and carbamates relied on strong chlorinating agents such as elemental chlorine (Cl₂), sodium hypochlorite (B82951) (NaOCl), and tert-butyl hypochlorite (t-BuOCl). unich.itorgsyn.org While capable of effecting the desired transformation, these early methodologies were fraught with significant limitations.

tert-Butyl Hypochlorite (t-BuOCl): This reagent, while effective, is known to be unstable and potentially hazardous, posing safety risks during handling and storage. unich.it Its preparation often involves chlorine gas, which is also dangerous to work with. orgsyn.org

Sodium Hypochlorite (NaOCl): Commercial bleach solutions containing sodium hypochlorite have been commonly used. However, a major drawback is their instability; the concentration of active chlorine diminishes over time. unich.it This variability can lead to inconsistent reaction outcomes and requires the use of freshly prepared solutions to achieve high yields, which is often impractical.

Elemental Chlorine (Cl₂): The use of chlorine gas presents significant handling and safety challenges due to its toxicity and reactivity. unich.it

These traditional methods often required stringent reaction conditions, extended reaction times, and complex purification procedures to isolate the desired N-chlorinated product from byproducts and unreacted starting materials.

To overcome the limitations of earlier methods, research has focused on developing more efficient, safer, and user-friendly synthetic protocols. A significant advancement in this area is the use of calcium hypochlorite as a chlorinating agent.

A modern and highly efficient method for the N-chlorination of various amides, lactams, and carbamates utilizes calcium hypochlorite [Ca(OCl)₂] supported on moist alumina (B75360). organic-chemistry.orgresearchgate.net This protocol has been shown to be effective for a range of substrates, proceeding smoothly and with high efficiency. organic-chemistry.org The reaction is typically carried out in a solvent like chloroform. unich.it

The use of calcium hypochlorite offers several advantages over traditional reagents. It is an inexpensive, stable, and non-hazardous solid, making it ideal for safe handling and storage. organic-chemistry.org This stability ensures more reproducible results compared to sodium hypochlorite solutions. The method has demonstrated excellent yields for the N-chlorination of various carbamates and related compounds. organic-chemistry.orgresearchgate.net

| Substrate | Product | Yield (%) |

|---|---|---|

| Pyrrolidin-2-one | 1-Chloropyrrolidin-2-one | 98 |

| Hexahydroazepin-2-one | 1-Chlorohexahydroazepin-2-one | 95 |

| Protected Amino Acid Esters | N-Chloro Protected Amino Acid Esters | up to 99 |

Table 1: Examples of High-Yield N-Chlorination using Calcium Hypochlorite on Moist Alumina. Data sourced from Larionov, O. V., et al. (2003). organic-chemistry.org

While a specific procedure for the exhaustive dichlorination of tert-butyl carbamate (B1207046) to yield tert-butyl-N,N-dichlorocarbamate using this method is not detailed, the high efficiency of this protocol on similar carbamate substrates suggests its applicability. The formation of N,N-dichloro species from carbamate structures during chlorination processes has been observed, particularly with a high ratio of chlorinating agent to the substrate. acs.org

The calcium hypochlorite on moist alumina method significantly enhances reaction efficiency. The reactions are generally clean and selective, which simplifies the work-up procedure. organic-chemistry.org After the reaction, the solid alumina support can be removed by simple filtration, and the desired product is isolated from the filtrate. unich.it This straightforward process reduces the complexity and time associated with purification compared to older methods that may require extensive washing or chromatographic separation. Furthermore, the moist alumina can potentially be reused without a significant loss of efficiency, adding to the protocol's practicality and cost-effectiveness. organic-chemistry.org

Modernized and Improved Synthetic Protocols

Scalability Considerations in Laboratory Synthesis

The scalability of a synthetic protocol is a crucial factor for its practical application. The modernized N-chlorination method using calcium hypochlorite has been reported to be suitable for large-scale preparations and is scalable to multigram quantities in the laboratory. organic-chemistry.org The use of stable, inexpensive, and safe reagents, combined with a simple work-up procedure, makes this method particularly attractive for synthesizing larger amounts of N-chlorinated compounds without the significant safety and handling issues associated with traditional reagents like tert-butyl hypochlorite or chlorine gas. unich.itorganic-chemistry.org

Mechanistic Investigations and Intrinsic Reactivity of Tert Butyl N,n Dichlorocarbamate

Characterization as an Electrophilic Nitrogen Synthon

Tert-butyl-N,N-dichlorocarbamate functions as an electrophilic aminating agent, a class of reagents that has gained significant traction in modern organic synthesis. nih.gov These "umpoled" strategies, where the nitrogen source acts as an electrophile, provide a powerful alternative to classical amination methods that typically involve nitrogen nucleophiles reacting with carbon electrophiles. nih.gov

Interactions with Nucleophilic Species

The electrophilic nature of this compound is evident in its reactions with various nucleophiles. The presence of two electron-withdrawing chlorine atoms on the nitrogen atom renders it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations.

For instance, in nucleophilic aromatic substitution reactions, the choice of nucleophile is critical. While stronger nucleophiles like tert-butyllithium (B1211817) are often required for reactions with less reactive aromatic systems, oxygen-based nucleophiles such as sodium tert-butoxide and carbon nucleophiles have also been successfully employed in reactions with suitable substrates. nih.gov

The interaction with nucleophiles can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts or additives. In some cases, the initial interaction involves the formation of a transient intermediate, which then undergoes further transformation. For example, the reaction of tert-butanol (B103910) with hydrochloric acid proceeds through the formation of a tert-butyloxonium ion, which then dissociates to a tert-butyl carbocation. rsc.org This carbocation, being highly electrophilic, readily reacts with the chloride ion nucleophile. rsc.org

It is important to note that the term "electrophilic nitrogen" can encompass a range of species and reaction mechanisms. In some transformations, the aminating agent can be considered ambiphilic, acting as both a nucleophile and an electrophile in a single process. nih.gov

Radical Reaction Pathways

Beyond its electrophilic character, this compound is a potent precursor for generating nitrogen-centered radicals. chemrxiv.orgresearchgate.net These highly reactive intermediates have become increasingly accessible through methods like photoredox catalysis, enabling a wide range of chemical transformations. researchgate.net

Photochemically Initiated Processes

Photochemical activation provides a mild and efficient means to initiate radical reactions involving this compound. chemrxiv.orgchemrxiv.org This approach avoids the need for harsh reagents or high temperatures, making it compatible with a broader range of functional groups.

Activation of this compound with blue light can induce homolytic cleavage of the N-Cl bond. chemrxiv.orgchemrxiv.org This process, known as visible-light-induced homolysis (VLIH), generates a neutral nitrogen-centered radical. chemrxiv.orgnih.govnih.gov This photochemical excitation provides a direct pathway to these reactive species without the need for photocatalysts or additives. chemrxiv.org The resulting nitrogen-centered radical can then participate in various bond-forming reactions. chemrxiv.orgresearchgate.net

The generation of nitrogen-centered radicals from precursors like this compound has expanded the toolkit of synthetic chemists, allowing for the formation of previously challenging carbon-nitrogen bonds. rsc.org

Once generated, the nitrogen-centered radical engages in a series of propagation steps to form the desired product. In a typical radical chain reaction, a radical on the reactant side produces a radical on the product side. youtube.comyoutube.com For example, in the aminochlorination of olefins, the photochemically generated N-centered radical adds to the olefin in an anti-Markovnikov fashion. chemrxiv.org

Radical reactions are characterized by three key stages: initiation, propagation, and termination. youtube.comyoutube.comyoutube.com

Initiation: The initial formation of radicals, in this case, through the blue light-induced homolysis of the N-Cl bond. chemrxiv.orgyoutube.comyoutube.com

Propagation: A series of steps where a radical reacts to form a new radical, continuing the chain reaction. youtube.comyoutube.comuchicago.edumasterorganicchemistry.com

The specific propagation and termination steps will vary depending on the reaction conditions and the substrates involved. For instance, in the presence of an olefin, the nitrogen-centered radical will add to the double bond, leading to a carbon-centered radical, which can then propagate the chain. chemrxiv.org Termination can occur through various pathways, such as the combination of two nitrogen-centered radicals or the reaction of a radical with a radical scavenger. princeton.edu

The lability of the N-Cl bond in this compound is a key factor in its ability to generate radicals. Computational studies have provided insights into the electronic structure of this molecule and the factors influencing N-Cl bond cleavage. The absorption of blue light facilitates a photochemical excitation that leads to the facile homolysis of the N-Cl bond. chemrxiv.org

Studies on related N-alkoxyphthalimides have shown that the strength of the N-O bond and the HOMO-LUMO gap can be significantly altered by modifying the alkoxy group. researchgate.net Similarly, for this compound, the electronic properties of the tert-butoxycarbonyl group influence the energy required for N-Cl bond cleavage. The interaction between the nitrogen lone pair and the carbonyl group can affect the stability of the resulting nitrogen-centered radical. bham.ac.uk

Free-Radical Chain Mechanisms in Olefin Additions

The addition of this compound to olefins can proceed through a free-radical chain mechanism, particularly under conditions that favor the homolytic cleavage of the N-Cl bond. This pathway is typically initiated by heat or light, or by the presence of a radical initiator. The generally accepted mechanism involves the following key steps:

Initiation: The reaction is initiated by the formation of a dichlorocarbamate radical. This can be achieved through thermal or photochemical induction, which causes the homolysis of one of the N-Cl bonds.

t-BuO(CO)NCl₂ → t-BuO(CO)NCl• + Cl•

Propagation: The generated dichlorocarbamate radical then adds to the double bond of the olefin, forming a new carbon-centered radical. This radical intermediate subsequently abstracts a chlorine atom from another molecule of this compound, yielding the addition product and regenerating the dichlorocarbamate radical to continue the chain reaction.

R-CH=CH₂ + t-BuO(CO)NCl• → R-CH(•)-CH₂(NCl(CO)Ot-Bu)

R-CH(•)-CH₂(NCl(CO)Ot-Bu) + t-BuO(CO)NCl₂ → R-CHCl-CH₂(NCl(CO)Ot-Bu) + t-BuO(CO)NCl•

The regioselectivity of the radical addition is governed by the stability of the radical intermediate formed in the first propagation step. The addition of the dichlorocarbamate radical typically occurs at the less substituted carbon of the double bond to form the more stable radical.

Ionic Reaction Pathways

In the presence of Lewis acids or polar solvents, this compound can react through ionic pathways. These reactions are characterized by the formation of charged intermediates that dictate the stereochemical and regiochemical outcome of the addition to olefins.

A key feature of the ionic mechanism is the proposed formation of cyclic intermediates. Depending on the substrate and reaction conditions, either an aziridinium (B1262131) ion or a halonium ion (specifically, a chloronium ion) can be generated.

Aziridinium Ion Formation: The reaction is initiated by the polarization of the N-Cl bond by a Lewis acid or a polar solvent, leading to the formal transfer of a "Cl+" equivalent to the olefin. This is followed by the intramolecular attack of the nitrogen atom to form a three-membered ring containing nitrogen, known as an aziridinium ion. The subsequent nucleophilic attack on this intermediate, typically by the chloride ion, leads to the final product.

Halonium Ion Formation: Alternatively, the electrophilic chlorine can add to the olefin to form a cyclic chloronium ion. This intermediate is then opened by the nucleophilic attack of the carbamate (B1207046) nitrogen, either intramolecularly or from another molecule.

The intermediacy of these cyclic species helps to explain the observed stereoselectivity of the addition, which is often anti-diastereoselective.

Further evidence for ionic pathways comes from the observation of intramolecular migration processes, or rearrangements, during the reaction. In certain substrates, the initially formed carbocationic intermediate can undergo a 1,2-hydride or alkyl shift to form a more stable carbocation before being trapped by the nucleophile. These rearrangements are characteristic of reactions proceeding through ionic intermediates and are not typically observed in free-radical processes. The extent of these migrations can be influenced by the stability of the carbocations involved and the nature of the reaction medium.

Electrochemical Generation of Reactive Intermediates

Electrochemical methods offer an alternative approach to generating reactive species from this compound, providing a powerful tool for initiating unique chemical transformations.

The electrochemical reduction of this compound at a cathode can lead to the formation of a carbalkoxynitrene intermediate. This process involves the sequential two-electron reduction of the N,N-dichloro compound. The highly reactive nitrene can then undergo a variety of subsequent reactions, including:

C-H Insertion: The nitrene can insert into C-H bonds, providing a direct method for the functionalization of alkanes.

Aziridination of Olefins: Addition of the nitrene to a double bond results in the formation of an aziridine (B145994) ring.

Intramolecular Rearrangements: The nitrene can undergo intramolecular rearrangements to form more stable products.

The specific reaction pathway taken by the electrochemically generated carbalkoxynitrene is dependent on the substrate present in the reaction mixture and the reaction conditions.

Influence of Reaction Conditions on Pathway Selection

The choice between a free-radical and an ionic reaction pathway for this compound is highly dependent on the specific reaction conditions employed. This dichotomy provides a valuable synthetic tool, as the desired outcome can often be achieved by carefully selecting the appropriate parameters.

| Reaction Condition | Predominant Pathway | Key Intermediates | Typical Products |

| Initiator (AIBN, benzoyl peroxide), UV light, or heat | Free-Radical | Dichlorocarbamate radical, alkyl radical | Vicinal dichloroamides |

| Lewis Acid (e.g., BF₃·OEt₂, AlCl₃), polar solvents | Ionic | Aziridinium ion, halonium ion, carbocations | Amino alcohols, rearranged products |

| Electrochemical Reduction | Ionic/Nitrene | Carbalkoxynitrene | Aziridines, C-H insertion products |

As the table above illustrates, non-polar solvents and the presence of radical initiators favor the free-radical mechanism. Conversely, polar solvents and the addition of Lewis acids promote ionic pathways by stabilizing charged intermediates. The ability to switch between these mechanistic manifolds by simply altering the reaction conditions underscores the synthetic versatility of this compound. For instance, the reaction with an alkene in the presence of a radical initiator will likely yield a 1,2-addition product via a radical chain mechanism. However, conducting the same reaction in the presence of a Lewis acid could lead to the formation of an aziridine or other products arising from ionic intermediates.

Applications in Diversified Organic Transformations

Electrophilic Aminohalogenation of Unsaturated Substrates

The activation of tert-butyl-N,N-dichlorocarbamate, often under photochemical conditions, generates a highly reactive nitrogen-centered radical species. This intermediate readily engages with unsaturated systems, leading to the formation of valuable 1,2-aminochlorinated products. This transformation is a powerful tool for synthesizing vicinal haloamines, which are versatile building blocks in organic chemistry. nih.govchemrxiv.org

The reaction of this compound with olefins provides a direct pathway to 1,2-chloro-N-Cl-carbamates. A notable advancement in this area is the use of blue light to activate the dichlorocarbamate, facilitating a direct 1,2-aminochlorination under ambient conditions. chemrxiv.org

A key feature of the aminohalogenation reaction with this compound is its pronounced anti-Markovnikov regioselectivity when applied to unactivated terminal olefins. chemrxiv.org Mechanistic studies suggest that the process is initiated by the photochemical excitation of the dichlorocarbamate, which leads to the homolytic cleavage of an N-Cl bond, forming a neutral nitrogen-centered radical. chemrxiv.orgnih.gov This radical then adds to the terminal carbon of the olefin, the less substituted position, to generate a more stable secondary carbon-centered radical. Subsequent chlorine atom transfer completes the anti-Markovnikov addition. chemrxiv.org

For instance, the reaction of 1-hexene (B165129) with this compound under blue LED irradiation in trifluorotoluene yields the anti-Markovnikov aminochlorinated product with high selectivity. chemrxiv.org This method is robust and insensitive to air or moisture. chemrxiv.org

Table 1: Blue Light-Induced Anti-Markovnikov Aminochlorination of Unactivated Olefins chemrxiv.org

| Olefin Substrate | Solvent | Product | Yield (%) |

| 1-Hexene | Trifluorotoluene | 1-Chloro-2-(N-chloro-N-Boc-amino)hexane | 70 |

| 1-Octene | Trifluorotoluene | 1-Chloro-2-(N-chloro-N-Boc-amino)octane | >99 |

| Cyclohexene | Trifluorotoluene | 1-Chloro-2-(N-chloro-N-Boc-amino)cyclohexane | 61 |

| Allylbenzene | Trifluorotoluene | 2-Chloro-1-(N-chloro-N-Boc-amino)-1-phenylpropane | 71 |

When this compound reacts with electron-deficient, or "activated," olefins such as α,β-unsaturated carbonyl compounds and β-nitrostyrenes, the regioselectivity of the addition is governed by the electronic nature of the substrate. nih.govrsc.org In the case of β-nitrostyrenes, aminohalogenation proceeds with complete regioselectivity, yielding vicinal haloamine compounds that are valuable synthetic precursors. nih.gov The reaction involves the addition of the amino group to the β-carbon and the halogen to the α-carbon relative to the activating group (e.g., nitro group). This outcome is consistent with a mechanism involving the initial attack of the nucleophilic double bond on the electrophilic halogen, followed by the intramolecular attack of the nitrogen.

The efficiency and outcome of the aminohalogenation reaction are influenced by both the electronic and steric characteristics of the olefin substrate. For unactivated aliphatic olefins, the reaction generally proceeds in good to excellent yields. chemrxiv.org However, steric hindrance can affect the reaction rate and yield.

In the case of activated olefins like substituted β-nitrostyrenes, the electronic nature of the substituents on the aromatic ring plays a significant role. Electron-donating groups on the phenyl ring of β-nitrostyrene can enhance the nucleophilicity of the double bond, potentially facilitating the reaction. Conversely, strongly electron-withdrawing groups can decrease the reactivity of the olefin.

The aminohalogenation methodology using this compound can be extended to dienes and polyenes. It has been demonstrated that by carefully controlling the stoichiometry of the dichlorocarbamate reagent, di-olefins can be selectively mono- or di-aminochlorinated. chemrxiv.org This control allows for the synthesis of more complex structures from simple polyunsaturated starting materials. In reactions with conjugated dienes, such as 1,3-dienes, the reaction can occur selectively at one of the double bonds, often the more reactive or sterically accessible one. nih.gov For instance, in a conjugated triene, diamination has been shown to occur cleanly at the central double bond. nih.gov

The blue light-induced aminochlorination using this compound exhibits broad scope and good functional group tolerance. The reaction is remarkably robust and can be performed without the need for dry solvents or an inert atmosphere. chemrxiv.org

The methodology is compatible with a range of functional groups. For instance, substrates containing carbonyl groups have been successfully aminochlorinated. chemrxiv.org Nitrile-containing substrates are also tolerated, although they may lead to lower yields. chemrxiv.org The reaction has also been successfully applied to heterocyclic substrates, such as 2-vinylpyridine, demonstrating its utility in synthesizing complex, nitrogen-containing molecules. chemrxiv.org This wide compatibility makes it a valuable tool for the late-stage functionalization of complex molecules.

Table 2: Functional Group Compatibility chemrxiv.org

| Functional Group | Compatibility | Yield |

| Aliphatic C=C | Compatible | Good to Excellent |

| Carbonyls | Compatible | Good |

| Nitriles | Compatible | Lower (21%) |

| Pyridyl Heterocycles | Compatible | Moderate (34%) |

| Air and Moisture | Insensitive | No marked change in yield |

Regioselective and Stereoselective Amino(chloro)halogenation of Olefins

Catalytic Approaches in this compound Mediated Reactions

Catalysis provides an efficient means to harness the reactivity of this compound. Methodologies involving metal-based, organocatalytic, and photocatalytic systems are explored for their role in mediating reactions with this compound.

Metal-Catalyzed Systems (e.g., Cr, Cu, Fe)

A review of available scientific literature indicates a notable scarcity of specific examples detailing the use of chromium, copper, or iron as catalysts for reactions directly mediated by this compound. While these metals are staples in C-N bond formation and amination reactions with other nitrogen sources, their application with this specific dichlorocarbamate is not well-documented in existing research.

Organocatalytic Systems (e.g., KOH, K3PO4·3H2O)

Comprehensive searches of chemical databases and literature reveal no specific instances of organocatalytic systems, such as potassium hydroxide (B78521) (KOH) or hydrated potassium phosphate (B84403) (K₃PO₄·3H₂O), being employed to catalyze reactions involving this compound. The application of these common bases as organocatalysts in this context remains an unexplored area of research.

Photoelectrocatalysis in C-N Bond Formation (referencing carbamates in general)

While specific photoelectrocatalytic applications involving this compound are not detailed in the literature, the broader field of photoredox catalysis offers significant insights into C-N bond formation using carbamates. These methods utilize visible light to initiate electron transfer processes, enabling the coupling of carbamates with various organic electrophiles under mild conditions. nih.gov

A notable advancement in this area is the development of copper-based photoredox catalysts. nih.govnih.gov For instance, a specially designed copper complex with a tridentate carbazolide/bisphosphine ligand can be activated by blue LED light. nih.govnih.gov This activation allows the catalyst to facilitate the coupling of primary carbamates, including tert-butyl carbamate (B1207046), with unactivated secondary alkyl bromides at room temperature. nih.govnih.gov Mechanistic studies suggest that the copper complex acts as a photoredox catalyst, which works in tandem with a second copper complex that mediates the crucial C-N bond formation. nih.govnih.gov

This dual catalytic system effectively overcomes the traditional limitations of SN2 reactions between nitrogen nucleophiles and alkyl electrophiles. nih.govnih.gov The process is sensitive to air but not highly sensitive to water. nih.gov The yield of these reactions is dependent on the presence of both the ligand and the copper source, as control experiments show that essentially no C-N bond formation occurs in the absence of light, the copper catalyst, or the ligand. nih.gov

| Carbamate (R-NHCO₂R') | Alkyl Bromide | Catalyst System | Light Source | Yield (%) |

|---|---|---|---|---|

| tert-Butyl carbamate | Unactivated Secondary Bromide | CuBr / Tridentate Ligand | Blue LEDs | 96 |

| Methyl carbamate | Unactivated Secondary Bromide | CuBr / Tridentate Ligand | Blue LEDs | Good |

| Ethyl carbamate | Unactivated Secondary Bromide | CuBr / Tridentate Ligand | Blue LEDs | Good |

| Cyclic carbamate | Unactivated Secondary Bromide | CuBr / Tridentate Ligand | Blue LEDs | Good |

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocyclic compounds is a cornerstone of synthetic organic chemistry, given their prevalence in pharmaceuticals and natural products.

Intramolecular Cyclization Pathways from Dienes

There is a lack of specific published research detailing the use of this compound for intramolecular cyclization pathways starting from dienes to form nitrogen-containing heterocycles. While the cyclization of dienes is a common strategy for ring formation, the application of this particular reagent as the nitrogen source in an intramolecular fashion is not described.

Formation of Substituted Pyrrolidines and Other Cyclic Systems

Current scientific literature does not provide specific methods for the synthesis of substituted pyrrolidines or other cyclic systems that utilize this compound as a key reagent. Although the pyrrolidine (B122466) ring is a common structural motif, and numerous synthetic routes exist for its formation, methods employing this dichlorocarbamate have not been reported. nih.govtdl.org Research in this area tends to focus on alternative strategies, such as the skeletal modification of existing pyrrolidines to produce other molecules like dienes. nih.govtdl.orgnih.govtdl.org

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and reaction pathways of molecules like tert-butyl-N,N-dichlorocarbamate. These methods allow for a detailed exploration of potential energy surfaces, enabling the identification of transition states and intermediates that govern chemical transformations.

Energy Profiles and Transition State Structures for N-Cl Cleavage

For instance, a computational study on the C-Cl bond activation in dichloromethane (B109758) at a cobalt center using DFT showed that the cleavage could proceed via different mechanisms, including chlorine abstraction or nucleophilic attack, each with a distinct transition state and energy barrier. nih.gov A similar approach for this compound would involve calculating the potential energy surface along the N-Cl bond dissociation coordinate. This would reveal the energy required for both homolytic and heterolytic cleavage pathways, identifying the lowest energy transition state. The geometry of this transition state would provide crucial insights into the molecular distortions required for the reaction to proceed.

Analysis of Regioselectivity and Stereoselectivity Governing Factors

Reactions involving the addition of this compound to unsaturated substrates, such as alkenes, often exhibit specific regioselectivity and stereoselectivity. Computational studies are instrumental in understanding the origins of this selectivity. DFT calculations can be employed to model the different possible reaction pathways leading to various regio- and stereoisomeric products. mdpi.comresearchgate.net

By comparing the activation energies of the transition states for each pathway, the kinetically favored product can be predicted. For example, in a [3+2] cycloaddition reaction, DFT calculations have been used to successfully rationalize the observed regioselectivity by analyzing the energies of the competing transition states. mdpi.comresearchgate.net In the case of this compound, factors such as steric hindrance from the bulky tert-butyl group and electronic effects arising from the electron-withdrawing nature of the chlorine atoms and the carbamate (B1207046) group would be key determinants of selectivity. Computational analysis of the transition state geometries and the non-covalent interactions between the reagent and the substrate would provide a quantitative understanding of these governing factors.

Investigation of Electronic Structure and Reactivity Correlations, including Orbital Analysis

The electronic structure of a molecule is fundamentally linked to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within the framework of quantum chemistry that can be used to predict how a molecule will react. For this compound, analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electrophilic and nucleophilic character.

The LUMO is expected to be localized on the N-Cl bonds, indicating that the molecule will likely act as an electrophile, accepting electrons into the antibonding orbital of the N-Cl bond, leading to its cleavage. The energy of the LUMO can be correlated with the reagent's reactivity. A lower LUMO energy would suggest a more electrophilic and reactive species. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify the most electron-deficient sites on the molecule, which are prone to nucleophilic attack. These electronic structure analyses, combined with calculated reactivity indices, can establish correlations between the intrinsic electronic properties of this compound and its observed chemical behavior.

Kinetic Modeling and Simulation of Reaction Dynamics

While quantum chemical calculations provide a static picture of a reaction at the molecular level, kinetic modeling and simulation of reaction dynamics offer a more complete understanding of how a reaction proceeds over time. While specific kinetic modeling studies for this compound are not available, the general methodology can be outlined.

Prediction of Novel Reactivity and Catalyst Design Principles

A major goal of computational chemistry is to move beyond explaining known phenomena to predicting new reactivity and designing novel catalysts. By understanding the fundamental principles that govern the reactivity of this compound, computational methods can be used to explore its potential in yet-undiscovered chemical transformations.

For instance, by computationally screening a variety of substrates, new reactions with favorable thermodynamics and kinetics could be identified. Furthermore, the insights gained from mechanistic studies can guide the design of catalysts that can enhance the reactivity or control the selectivity of reactions involving this reagent. This could involve designing catalysts that lower the energy of a desired transition state or that selectively bind to the substrate in a way that favors the formation of a specific product. While still a challenging endeavor, the in-silico design of catalysts represents a frontier in chemical research where computational studies of reagents like this compound can play a significant role.

Emerging Research Frontiers and Future Prospects

Development of Sustainable and Green Chemical Protocols in Reagent Utilization

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the design of safer and more efficient processes. Research is actively seeking to align the use of Tert-butyl-N,N-dichlorocarbamate with these principles. Key areas of development include the use of greener solvents, reducing energy consumption, and designing solvent-free reaction conditions.

Recent studies have demonstrated the feasibility of conducting related syntheses, such as the creation of tert-butyl esters, under solvent-free and base-free conditions using techniques like electromagnetic milling. rsc.org This approach not only minimizes waste but also operates without external heating, presenting a significant advancement in energy efficiency. rsc.org The core principle of this method—activating bonds through magnetization—offers a novel mechanism that could be adapted for reactions involving this compound. rsc.org Furthermore, the development of protocols that utilize renewable energy sources is a promising avenue for making the use of such reagents more sustainable. rsc.org The overarching goal is to create synthetic pathways that are not only effective but also environmentally responsible, a trend that is expected to heavily influence the future application of this dichlorocarbamate.

Expanding the Substrate Scope and Reaction Diversity in C-N Bond Formations

A significant area of ongoing research is the expansion of the types of molecules (substrates) that can effectively react with this compound to form carbon-nitrogen (C-N) bonds. The ability to introduce nitrogen-containing functional groups into a wide variety of molecular frameworks is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials.

Transition metal-catalyzed C-H amination is a powerful strategy for converting ubiquitous C-H bonds into valuable C-N bonds, and research in this area is continually broadening the applicability of nitrogen sources like dichlorocarbamates. nih.gov Studies on related reagents, such as di-tert-butyl dicarbonate, have shown that reaction conditions can be tuned to accommodate a wide range of amines, alcohols, and amino alcohols, often yielding products that were previously difficult to synthesize. nih.govresearchgate.net The outcomes of these reactions can be highly dependent on factors like solvent polarity and the electronic properties of the substrates, indicating that a deeper understanding of these relationships will allow for a more diverse array of molecules to be functionalized. nih.gov The development of new catalytic systems is expected to overcome existing limitations, enabling the use of this compound with an even broader range of sensitive and complex substrates.

Asymmetric Induction in this compound Chemistry

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its biological activity. Asymmetric induction in reactions involving this compound is a critical research frontier aimed at producing specific stereoisomers of a target molecule.

Recent advancements have focused on the use of chiral catalysts to direct the outcome of amination and related reactions. For instance, highly enantioselective catalytic reactions have been developed for processes like the Paternò–Büchi reaction through the design of novel chiral photocatalysts. chemrxiv.org This strategy, which controls the stereochemistry of an excited-state intermediate, offers a template for developing asymmetric reactions with other reagents. chemrxiv.org Similarly, highly diastereoselective routes have been established for synthesizing precursors to protease inhibitors, where asymmetric aldol (B89426) reactions are used to create chiral centers in molecules that are subsequently protected with a tert-butoxycarbonyl (Boc) group. nih.gov These methods demonstrate that with the appropriate chiral environment, it is possible to achieve high levels of stereocontrol. The future in this area lies in the design of new, highly selective catalysts specifically tailored for reactions with this compound, which will enable the efficient and predictable synthesis of chiral nitrogen-containing compounds.

| Reaction Type | Catalyst/Method | Key Outcome | Reference |

|---|---|---|---|

| Asymmetric Photocatalysis | Chiral Iridium Photocatalyst | Highly enantioselective Paternò–Büchi reaction. | chemrxiv.org |

| Asymmetric Aldol Reaction | Evans' Diastereoselective Method | Highly diastereoselective synthesis of precursors for aminoalkyl oxiranes. | nih.gov |

| Asymmetric Amination | Not Specified | Potential for synthesis of chiral amines. |

Synergistic Integration with Flow Chemistry and High-Throughput Methodologies

The integration of traditional chemical synthesis with modern technologies like flow chemistry and high-throughput screening is revolutionizing how new molecules are discovered and produced. These methodologies offer significant advantages in terms of efficiency, safety, and scalability, and their application to reactions involving this compound is a promising area of development.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity. rsc.org A supported version of a related reagent, N-(tert-butyl)phenylsulfinimidoyl chloride, has been successfully incorporated into a flow system for oxidation reactions, demonstrating the potential for immobilizing reagents to simplify purification and catalyst recycling. worktribe.com Such systems can be operated for extended periods, enabling the production of significant quantities of material from a small, automated setup. rsc.org

High-throughput screening allows for the rapid testing of numerous reaction conditions in parallel, accelerating the optimization process. This is particularly valuable for discovering novel reactivity and for identifying the ideal catalysts and conditions for a desired transformation. The combination of these automated techniques promises to significantly shorten the development cycle for new synthetic methods utilizing this compound, making the synthesis of complex nitrogen-containing molecules faster, safer, and more economically viable.

| Technology | Application Example | Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Synthesis of tertiary butyl esters | More efficient, versatile, and sustainable compared to batch processing. | rsc.org |

| Flow Chemistry | Oxidation using a supported sulfinimidoyl chloride | High yields and purity, inline workup, potential for catalytic processes. | worktribe.com |

| High-Throughput Screening | Reaction condition optimization | Accelerated discovery of optimal catalysts and conditions. |

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing tert-butyl-N,N-dichlorocarbamate with high yield and purity?

- Methodology : React substituted carbamates with chlorination agents (e.g., chlorine gas or trichloroisocyanuric acid) under controlled conditions. For example, equimolar reactions of ethyl carbamate with ethyl N,N-dichlorocarbamate at room temperature in the dark for 24 hours yield >97% purity without distillation . Avoid prolonged heating during purification, as vacuum distillation increases purity but reduces yield significantly .

- Key Parameters : Reaction time (24 hr for ethyl derivatives; 3.5–4.5 hr for methyl analogs), dark conditions to prevent decomposition, and inert solvents.

Q. How can researchers assess the purity of this compound during synthesis?

- Analytical Techniques :

- Refractive Index and Neutralization Analysis : Monitor reaction progress and purity .

- GC/MS : Detect volatile impurities or side products (e.g., from polyethylene container extracts) .

- HPLC : Quantify carbamate derivatives using reversed-phase columns with UV detection (λ = 210–230 nm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Precautions :

- Use glassware to avoid reactions with metal contaminants .

- Store in airtight, light-resistant containers at ≤4°C to prevent decomposition .

- Employ fume hoods and personal protective equipment (PPE) due to potential toxicity and oxidative hazards .

Advanced Research Questions

Q. How do substituents on the carbamate group influence the reactivity and stability of this compound?

- Mechanistic Insights :

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

- Steric Effects : Bulky tert-butyl groups reduce hydrolysis rates but may hinder crystallinity .

- Case Study : Crystal structure analysis of tert-butyl carbamate derivatives reveals intermolecular hydrogen bonding patterns that stabilize the solid state .

Q. How can contradictory data on synthetic yields be resolved when scaling up this compound production?

- Root Cause Analysis :

- Reagent Purity : Trace moisture or oxygen may deactivate chlorination agents, reducing yield .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Mitigation Strategies : Optimize stoichiometry (e.g., 1.1:1 chlorinating agent:carbamate ratio) and inert gas purging .

Q. What advanced techniques characterize the electronic and structural properties of this compound?

- Methods :

- X-Ray Crystallography : Resolve molecular packing and bond angles (e.g., C-Cl bond length ≈ 1.72 Å) .

- DFT Calculations : Predict vibrational spectra (e.g., C=O stretching at 1720 cm⁻¹) and HOMO-LUMO gaps .

- NMR Spectroscopy : Assign stereochemistry using 2D NOESY or COSY for diastereomeric mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.